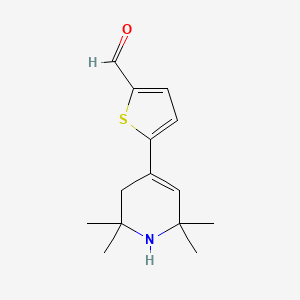

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

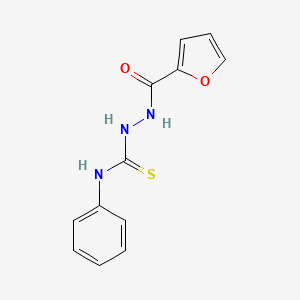

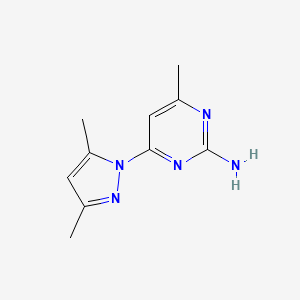

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde (5-TTCA) is a heterocyclic aromatic compound that has recently been studied for its potential applications in various scientific fields. 5-TTCA is a derivative of thiophene, a five-membered heterocyclic aromatic compound, and is composed of a thiophene ring with a methyl-substituted pyridine side chain. The structure of 5-TTCA is highly symmetrical, which makes it a promising candidate for use in synthesis and research.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde and its derivatives are explored in various chemical syntheses and reactivity studies due to their potential in forming complex organic compounds. For instance, thiophene derivatives have been synthesized and evaluated for potential carcinogenicity, highlighting their relevance in understanding the biological activity of aromatic compounds (Ashby et al., 1978). Moreover, the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries, emphasizes the role of such thiophene derivatives in developing bioactive molecules (Parmar et al., 2023).

Catalysis and Chemical Reactions

The compound and its related structures have been investigated in the context of catalytic processes and chemical reactions. For example, the catalytic vapor phase synthesis of pyridine showcases the utility of thiophene derivatives in enhancing catalytic efficiencies and understanding reaction mechanisms (Reddy et al., 2012). Such studies are pivotal in the development of efficient and sustainable chemical processes.

Material Science and Organic Electronics

Thiophene-based compounds, such as 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde, are integral in material science, particularly in the design and synthesis of organic electronic materials. The unique electronic properties of thiophene derivatives have led to their application in organic materials, highlighting their significance in the development of novel electronic devices (Xuan, 2020).

Biological Studies and Drug Design

While specific studies on the biological applications of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde may not be directly available, thiophene derivatives in general have been explored for their bioactivities. Research on compounds such as bioactive furanyl- or thienyl-substituted nucleobases and nucleosides underscores the potential of thiophene derivatives in medicinal chemistry, particularly in antiviral, antitumor, and antimicrobial activities (Ostrowski, 2022).

Propiedades

IUPAC Name |

5-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c1-13(2)7-10(8-14(3,4)15-13)12-6-5-11(9-16)17-12/h5-7,9,15H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSNIOQJNLWHLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(N1)(C)C)C2=CC=C(S2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)

![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)